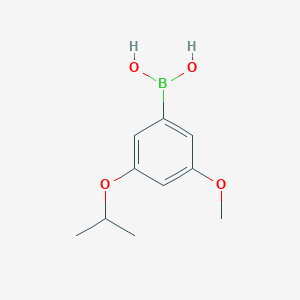

3-Isopropoxy-5-methoxyphenylboronic acid

Description

3-Isopropoxy-5-methoxyphenylboronic acid (CAS: 1960406-10-3) is a boronic acid derivative featuring a phenyl ring substituted with isopropoxy (-OCH(CH₃)₂) and methoxy (-OCH₃) groups at the 3- and 5-positions, respectively, and a boronic acid (-B(OH)₂) group at the 1-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic organic chemistry for constructing biaryl frameworks. Key properties include:

Properties

IUPAC Name |

(3-methoxy-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-7(2)15-10-5-8(11(12)13)4-9(6-10)14-3/h4-7,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBYYKMZGKTMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(C)C)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-5-methoxyphenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of 3-isopropoxy-5-methoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis, can yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve hydroboration reactions, where a borane reagent is added to an unsaturated bond. This method is advantageous due to its rapid reaction rates and the ability to produce a wide variety of organoborane compounds .

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-5-methoxyphenylboronic acid can undergo several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to a borane.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.

Scientific Research Applications

Biological Studies

3-Isopropoxy-5-methoxyphenylboronic acid has been utilized in various biological studies due to its reactivity with biomolecules. It serves as an inhibitor in enzymatic pathways, particularly in studies involving glycosylation processes where boronic acids can interact with sugar moieties.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, providing insights into potential therapeutic applications against diseases like cancer and diabetes.

Drug Development

The compound's structural characteristics allow it to be a valuable scaffold for designing new therapeutic agents. Its application in drug discovery includes:

- Antitumor Agents : Research indicates that derivatives of phenylboronic acids exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against human cancer cells, indicating potential as lead compounds for further development .

- Structure-Activity Relationship (SAR) Studies : The unique substituents on the phenyl ring enable extensive SAR studies, allowing researchers to optimize the biological activity of related compounds through systematic modifications.

Materials Science

In materials science, boronic acids like this compound are used for synthesizing polymers and hydrogels through dynamic covalent chemistry. Their ability to form reversible bonds allows for the creation of smart materials that can respond to environmental changes.

- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance the mechanical properties and responsiveness of the materials, making them suitable for applications in drug delivery systems and biosensors.

Case Studies

Several case studies highlight the efficacy of this compound in various research contexts:

- Anticancer Activity : In vitro studies demonstrated that derivatives based on this compound exhibited potent inhibition of tubulin polymerization, a critical mechanism in cancer cell proliferation . The compound was tested against multiple cancer cell lines with promising results indicating selective cytotoxicity.

- Biochemical Probes : The compound has been employed as a biochemical probe to study glycoprotein interactions due to its ability to selectively bind to diols present on glycoproteins. This application is crucial for understanding cellular signaling pathways involved in various diseases .

Mechanism of Action

The mechanism by which 3-Isopropoxy-5-methoxyphenylboronic acid exerts its effects typically involves the formation of covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes critical data for 3-isopropoxy-5-methoxyphenylboronic acid and its analogs:

*Molecular formula inferred as C₁₀H₁₅BO₄ based on substituent analysis.

Key Research Findings

Electronic Effects

- Electron-Donating Groups : The methoxy and isopropoxy groups in the target compound enhance nucleophilicity at the boron center, facilitating transmetalation in Suzuki couplings. This contrasts with analogs like [3-chloro-5-(difluoromethoxy)phenyl]boronic acid, where electron-withdrawing substituents (Cl, -OCF₂H) reduce reactivity .

Steric Effects

- Isopropoxy vs. Methoxy : The bulky isopropoxy group in the target compound imposes moderate steric hindrance, slowing reactions compared to smaller methoxy-substituted analogs (e.g., 3,5-dimethoxyphenylboronic acid) but offering better regioselectivity .

- Ortho-Substitution : Analogs like 2-isopropoxy-6-methoxyphenylboronic acid (CAS: 870778-88-4) exhibit reduced reactivity due to steric clashes between ortho substituents and coupling partners .

Stability and Handling

- The trifluoromethyl analog (CAS: 1256345-44-4) is stable at room temperature, similar to the target compound, whereas methoxy-rich derivatives (e.g., 3,5-dimethoxyphenylboronic acid) may require controlled storage to prevent oxidation .

Biological Activity

3-Isopropoxy-5-methoxyphenylboronic acid is an organoboron compound with significant implications in medicinal chemistry. Its unique structure allows it to participate in various biochemical reactions, particularly in the synthesis of biologically active compounds. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is . It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a characteristic that underpins its biological activity.

Boronic acids, including this compound, are primarily involved in the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for the development of various pharmaceuticals.

Target Interactions

- Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases and hormone-sensitive lipases, which are involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions like diabetes and metabolic syndrome .

- Cellular Effects : The compound's interactions with cellular biomolecules can influence cell signaling pathways, potentially impacting cell proliferation and apoptosis .

Case Studies

- Anticancer Activity : A study explored the potential of boronic acids as anticancer agents. Compounds similar to this compound exhibited significant inhibitory effects on tumor cell lines, demonstrating IC50 values in the low micromolar range. This suggests a promising avenue for developing targeted cancer therapies .

- Diabetes Management : Research indicates that boronic acids can improve insulin sensitivity and glucose metabolism. For instance, compounds were shown to lower blood glucose levels in diabetic models by inhibiting hormone-sensitive lipase activity, thereby reducing fat mobilization and promoting glucose uptake .

Data Table: Biological Activity Overview

Safety Profile

The safety profile of this compound has been assessed in various studies. It demonstrated low toxicity levels in animal models when administered at therapeutic doses. Further studies are required to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.